4-Iodo-2-methoxy-3-methylpyridine
Description
Significance of Halogenated Pyridines as Synthetic Intermediates
Halogenated pyridines are crucial intermediates in organic synthesis. nih.gov The carbon-halogen bond provides a reactive site for a variety of chemical transformations, enabling the introduction of diverse functional groups with high regioselectivity. nih.gov These compounds are fundamental in the synthesis of pharmaceuticals and agrochemicals. nih.govchemrxiv.org However, the synthesis of halopyridines can be challenging, particularly for electron-deficient systems like pyridine (B92270), which often require harsh reaction conditions for halogenation. nih.gov
The development of new and selective methods for pyridine halogenation is an active area of research, aiming to provide broader access to these essential synthetic intermediates. nih.gov The ability to introduce a halogen at a specific position on the pyridine ring is a key design element in creating complex, functional molecules. nih.govchemrxiv.org
Strategic Importance of the 2-methoxy-3-methylpyridine (B1590087) Core Structure in Organic Synthesis
The 2-methoxy-3-methylpyridine core is a valuable scaffold in the synthesis of various biologically active compounds. The methoxy (B1213986) group, in particular, imparts unique electronic properties to the pyridine ring, influencing its reactivity and making it a desirable feature in medicinal chemistry and materials science. rsc.org Methoxy-substituted pyridines are key components in the synthesis of several pharmaceutical compounds and serve as precursors for novel therapeutic agents. nih.gov
The presence of the methoxy group can also serve as a masked pyridone, a strategy that has been effectively employed in the total synthesis of complex natural products like the Lycopodium alkaloids. nih.gov This approach mitigates the basicity of the pyridine nitrogen, which can simplify purification processes. nih.gov
Overview of the Compound's Unique Substitution Pattern and Anticipated Reactivity
4-Iodo-2-methoxy-3-methylpyridine possesses a unique arrangement of substituents that dictates its chemical behavior. The iodine atom at the 4-position is a key functional handle, susceptible to a range of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy group at the 2-position and the methyl group at the 3-position influence the electronic nature of the pyridine ring, which in turn affects the reactivity of the C-I bond and the ring itself towards various reagents.
The specific substitution pattern—an iodo group para to the nitrogen, a methoxy group ortho to the nitrogen, and a methyl group meta to the nitrogen—creates a distinct electronic and steric environment. This arrangement is anticipated to lead to specific reactivity profiles in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it a valuable building block for constructing complex molecular architectures.
Historical Development of Substituted Pyridine Synthesis
The synthesis of pyridine and its derivatives has a rich history dating back to the 19th century. Initially, pyridine was isolated from coal tar. wikipedia.orgresearchgate.net A significant breakthrough in the laboratory synthesis of substituted pyridines was the Hantzsch pyridine synthesis, developed in 1881. wikipedia.org This method provided a versatile route to a variety of pyridine derivatives. wikipedia.org
Another cornerstone in pyridine synthesis is the Chichibabin reaction, first reported in 1924, which involves the condensation of aldehydes and ketones with ammonia. wikipedia.orgresearchgate.net While often suffering from low yields, the inexpensiveness of the starting materials has made it a staple in industrial applications. wikipedia.org Over the decades, numerous other methods have been developed, including the Kröhnke pyridine synthesis, which has been refined over 60 years and is suitable for preparing a wide range of pyridine compounds. nih.gov These historical methods, along with modern advancements, have provided chemists with a powerful toolkit for accessing a vast array of substituted pyridines for diverse applications. researchgate.netillinois.edubaranlab.org
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methoxy-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMUAHJMRIICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodo 2 Methoxy 3 Methylpyridine
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic approach to 4-iodo-2-methoxy-3-methylpyridine involves disconnecting the carbon-iodine bond. This immediately identifies two primary synthetic challenges: the construction of the core 2-methoxy-3-methylpyridine (B1590087) scaffold and the regioselective introduction of iodine at the C-4 position.
Synthesis of the 2-methoxy-3-methylpyridine Scaffold
The 2-methoxy-3-methylpyridine core is a crucial precursor. One established method for its synthesis involves the deoxygenation of the corresponding N-oxide. Specifically, 3-methoxy-2-methylpyridine (B1587472) 1-oxide can be treated with a reducing agent like phosphorus trichloride (B1173362) in a suitable solvent such as chloroform. This reaction efficiently removes the oxygen from the pyridine (B92270) nitrogen to yield the desired 2-methoxy-3-methylpyridine. The presence of the methoxy (B1213986) and methyl groups on the pyridine ring provides a unique electronic and steric environment, making it a versatile intermediate for further functionalization.
Pre-functionalization Strategies for Regioselective Iodination
Direct iodination of the 2-methoxy-3-methylpyridine scaffold presents a regioselectivity challenge. The electron-donating methoxy group at the 2-position and the methyl group at the 3-position both activate the ring for electrophilic substitution, particularly at the 4- and 6-positions. To circumvent this ambiguity and ensure iodination occurs exclusively at the desired C-4 position, a pre-functionalization strategy is often employed.
A highly effective strategy involves the synthesis of a 4-halo-2-methoxy-3-methylpyridine intermediate. For instance, the preparation of 4-chloro-3-methoxy-2-methylpyridine (B28138) serves as a robust method to install a functional group handle at the target position. This chloro-derivative can be synthesized from 3-methoxy-2-methyl-4(1H)-pyridone by treatment with a chlorinating agent like phosphorus oxychloride. The resulting 4-chloro compound is a key precursor, primed for subsequent conversion to the iodo-derivative.
Direct Halogenation Approaches for Pyridines
While often challenging, direct C-H iodination methods represent an atom-economical approach to halogenated pyridines. These strategies bypass the need for pre-functionalized substrates, potentially shortening the synthetic sequence.
Electrophilic Iodination Protocols
Standard electrophilic iodination can be applied to activated pyridine rings. A common reagent system for this transformation is a mixture of molecular iodine (I₂) and potassium iodide (KI). While this method has been successfully used to iodinate substituted pyridines, the regiochemical outcome is highly dependent on the electronic and steric influence of the existing substituents. For 2-methoxy-3-methylpyridine, direct electrophilic iodination would likely yield a mixture of 4-iodo and 6-iodo isomers, necessitating complex purification. The precise control required to favor the 4-iodo product exclusively via this route remains a significant synthetic hurdle.
Transition Metal-Catalyzed Direct C-H Iodination
Modern synthetic chemistry has seen the development of radical-based direct C-H iodination protocols. These methods often employ a transition metal catalyst and a radical initiator. For example, a system using a cerium salt, such as Ce(NO₃)₃·6H₂O, in conjunction with an oxidant like potassium persulfate (K₂S₂O₈) and a halide source like sodium iodide, has been shown to effectively iodinate various heteroaromatics, including pyridines. iitk.ac.inrsc.org This approach proceeds via a radical mechanism, which can sometimes offer different regioselectivity compared to traditional electrophilic pathways. Applying such a protocol to 2-methoxy-3-methylpyridine could provide an alternative route to the desired 4-iodo product, although optimization would be required.
Indirect Synthetic Pathways via Pre-existing Functional Groups
Indirect pathways that modify a pre-existing functional group at the C-4 position offer the most reliable and regioselective route to this compound.
The most prominent example of this strategy is the halide exchange reaction, specifically the Finkelstein reaction. iitk.ac.inbyjus.comwikipedia.org This Sₙ2-type reaction involves treating an alkyl or aryl chloride or bromide with an iodide salt, typically sodium iodide (NaI), in a solvent like acetone (B3395972). byjus.comwikipedia.org The equilibrium of the reaction is driven forward by the precipitation of the less soluble sodium chloride or bromide from the acetone solution.
In the context of synthesizing this compound, the key precursor, 4-chloro-3-methoxy-2-methylpyridine, would be subjected to these conditions. While classic Finkelstein reactions are most common for alkyl halides, analogous copper-catalyzed versions, known as aromatic Finkelstein reactions, are effective for aryl halides. wikipedia.org This transformation provides a clean and high-yielding conversion to the final target compound, overcoming the regioselectivity issues associated with direct iodination methods. Another potential, though less direct, route could involve the synthesis of 4-amino-2-methoxy-3-methylpyridine, followed by a Sandmeyer-type reaction to install the iodo group.
Diazotization-Iodination of Amino-Substituted Pyridines
A well-established method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary amine, followed by a Sandmeyer-type reaction with an iodide salt. For the synthesis of this compound, this process would begin with the precursor 4-amino-2-methoxy-3-methylpyridine.
The reaction proceeds in two main stages:
Diazotization: The aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.
Iodination: The cold solution of the diazonium salt is then treated with a solution of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). The diazonium group (–N₂⁺) is an excellent leaving group, and upon introduction of the iodide ion, it is displaced, releasing nitrogen gas and yielding the desired 4-iodo-substituted pyridine.
While this method is a cornerstone of aromatic chemistry, its application requires careful control of temperature to prevent premature decomposition of the diazonium salt and potential side reactions.
Table 1: General Parameters for Diazotization-Iodination Click on the headers to sort the data.
| Step | Reactant/Reagent | Typical Conditions | Purpose |
|---|---|---|---|
| 1. Diazotization | 4-amino-2-methoxy-3-methylpyridine, NaNO₂, H₂SO₄ | 0–5 °C | Formation of 4-diazonium-2-methoxy-3-methylpyridine salt |
| 2. Iodination | Potassium Iodide (KI) | 0–10 °C, followed by warming | Displacement of the diazonium group with iodide |
Halogen-Exchange Reactions involving Other Halopyridines
Halogen-exchange reactions, often referred to as Finkelstein reactions, provide an alternative route to iodinated pyridines from other halopyridines, such as their chloro or bromo analogs. This method is particularly useful if the corresponding 4-chloro or 4-bromo derivative is more accessible than the amino precursor. For instance, 4-chloro-3-methoxy-2-methylpyridine can serve as a starting material. prepchem.com
The reaction involves treating the chloropyridine or bromopyridine with an excess of an alkali metal iodide (e.g., NaI) in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF). The equilibrium of the reaction is driven forward by the precipitation of the less soluble sodium chloride or sodium bromide in the organic solvent, effectively removing it from the reaction mixture and favoring the formation of the iodo-substituted product according to Le Châtelier's principle.
Table 2: Typical Conditions for Halogen-Exchange Reaction Click on the headers to sort the data.
| Starting Material | Reagent | Solvent | Key Principle |
|---|---|---|---|
| 4-Chloro-2-methoxy-3-methylpyridine | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl drives the reaction |
| 4-Bromo-2-methoxy-3-methylpyridine | Potassium Iodide (KI) | Dimethylformamide (DMF) | Higher boiling point allows for increased reaction rates |
Directed Ortho-Metalation (DoM) Strategies for Functionalization
Directed ortho-metalation (DoM) is a powerful regioselective synthesis tool that functionalizes a position ortho to a directing metalation group (DMG). wikipedia.org In the context of synthesizing this compound, the starting material would be 2-methoxy-3-methylpyridine. The methoxy group at the C2 position and the pyridine nitrogen can both act as DMGs, directing the deprotonation to an adjacent position. wikipedia.orgorganic-chemistry.org
The general procedure involves:
Treatment of the substrate (2-methoxy-3-methylpyridine) with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in an ethereal solvent like tetrahydrofuran (B95107) (THF) and in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). baranlab.org
The DMG coordinates with the lithium ion, facilitating the abstraction of a proton from the sterically accessible and electronically activated ortho position. In this specific molecule, the interplay between the directing effects of the C2-methoxy group and the pyridine nitrogen would determine the site of lithiation.
The resulting aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the metalated position, which is presumably the C4 position.
This method offers high regioselectivity, which might not be achievable through classical electrophilic aromatic substitution. wikipedia.org
Optimization of Reaction Conditions and Yield
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters for any chosen synthetic route. The use of systematic methods, such as response surface methodology, can be employed to efficiently identify the best conditions by varying multiple factors simultaneously. researchgate.net
Key parameters for optimization include:
Temperature: Controlling the reaction temperature is critical to minimize side reactions and prevent the degradation of reactants or products. For instance, diazotization must be kept cold, while halogen exchange may require heating to proceed at a reasonable rate.
Solvent: The choice of solvent affects the solubility of reagents and the reaction kinetics.
Concentration: The concentration of reactants can influence reaction rates and, in some cases, the position of chemical equilibria.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures the reaction is stopped once it reaches completion, avoiding by-product formation from prolonged reaction times.
Stoichiometry: The molar ratio of reactants and reagents must be fine-tuned. For example, using a slight excess of the iodide source in a halogen-exchange reaction can help drive the reaction to completion.
A systematic approach to optimization can significantly improve the efficiency of the synthesis, leading to higher yields and a more cost-effective process. journalirjpac.com
Table 3: Parameters for Optimization Across Synthetic Methods Click on the headers to sort the data.
| Parameter | Diazotization-Iodination | Halogen-Exchange | Directed Ortho-Metalation |
|---|---|---|---|
| Temperature | Low (0-5 °C) is critical | Often requires heating (reflux) | Low (-78 °C) for lithiation |
| Solvent | Aqueous acid | Polar aprotic (Acetone, DMF) | Anhydrous ether (THF, Diethyl ether) |
| Reagent Ratio | Slight excess of NaNO₂ and KI | Excess of NaI/KI | Slight excess of organolithium and I₂ |
| Time | Typically short (1-3 hours) | Can be long (several hours to days) | Generally rapid (1-4 hours) |
Green Chemistry Approaches in Synthesis
Incorporating the principles of green chemistry into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. nih.gov This involves minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.net
Several green strategies can be applied:
Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or supercritical fluids. biosynce.com
Catalysis: Employing catalytic methods instead of stoichiometric reagents can dramatically reduce waste. For example, developing catalytic versions of halogen-exchange or iodination reactions would be a significant advancement. biosynce.comrsc.org
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or ultrasound can shorten reaction times and lower energy consumption compared to conventional heating. nih.gov
Continuous Flow Processing: Continuous flow microreactors offer enhanced safety, better temperature control, and improved efficiency over traditional batch reactors. This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions and can be operated for extended periods, making it suitable for large-scale production. organic-chemistry.org
These approaches not only reduce the environmental impact but can also lead to safer and more economical manufacturing processes. researchgate.netbiosynce.com
Scalability Considerations for Preparation
Translating a laboratory-scale synthesis of this compound to an industrial or pilot-plant scale introduces a unique set of challenges that must be addressed to ensure a safe, reliable, and cost-effective process. researchgate.net
Key considerations for scalability include:
Process Safety: A thorough safety assessment is paramount. This includes studying the thermal stability of all reactants, intermediates, and products to identify potential thermal runaway hazards, especially for exothermic reactions like oxidations or diazotizations. researchgate.net
Cost of Goods: The cost and availability of starting materials and reagents are critical factors. An economical route on a large scale may differ from the most convenient one in the lab.
Process Robustness and Reproducibility: The synthetic process must be robust, consistently delivering the product in high yield and purity despite minor variations in conditions. researchgate.net
Work-up and Purification: Methods used for purification must be scalable. Chromatography, while common in the lab, is often impractical and expensive for large quantities. Alternative methods like crystallization, distillation, or extraction are preferred. Developing "one-pot" or telescoped procedures that minimize intermediate isolations can significantly improve efficiency and reduce waste. unimi.it
Waste Management: The disposal of waste streams must be handled in an environmentally responsible and cost-effective manner.
Successful scaling requires a multidisciplinary approach, integrating chemistry, chemical engineering, and safety management to develop a process that is not only efficient but also safe and sustainable for large-scale production. researchgate.netunimi.it
Chemical Reactivity and Mechanistic Investigations of 4 Iodo 2 Methoxy 3 Methylpyridine
Reactivity of the Aryl Iodide Moiety
The primary site of reactivity on 4-Iodo-2-methoxy-3-methylpyridine in the context of cross-coupling reactions is the aryl iodide group. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent palladium center, which is the crucial first step in the catalytic cycles of many cross-coupling reactions. The electronic nature of the pyridine (B92270) ring, along with the methoxy (B1213986) and methyl substituents, influences the rate and efficiency of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of new bonds. The utility of this compound as a coupling partner in these reactions is evaluated below.
Negishi Coupling (C-C Bond Formation)
The Negishi coupling involves the reaction of an organozinc compound with an organic halide. Despite its broad utility, a comprehensive search of scientific literature did not yield specific examples or detailed research findings for the Negishi coupling of this compound. While a patent mentions the potential for this compound to undergo Negishi coupling, it does not provide experimental details. googleapis.com
Table 2: Negishi Coupling Data No specific experimental data for the Negishi coupling of this compound was found in the public domain.
| Coupling Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Stille Coupling (C-C Bond Formation)
The Stille coupling utilizes an organotin reagent to couple with an organic halide. This reaction is known for its tolerance of a wide variety of functional groups. However, there is a lack of specific published research detailing the Stille coupling with this compound.
Table 3: Stille Coupling Data No specific experimental data for the Stille coupling of this compound was found in the public domain.
| Coupling Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. A search of the available scientific literature and patent databases did not provide specific examples of the Sonogashira coupling being performed with this compound. A patent generally lists Sonogashira coupling as a possible transformation for related compounds but does not provide a specific example with this substrate. googleapis.com
Table 4: Sonogashira Coupling Data No specific experimental data for the Sonogashira coupling of this compound was found in the public domain.
| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction is crucial for the pharmaceutical industry. Despite its importance, specific studies detailing the application of the Buchwald-Hartwig amination to this compound are not available in the surveyed scientific literature.
Table 5: Buchwald-Hartwig Amination Data No specific experimental data for the Buchwald-Hartwig amination of this compound was found in the public domain.
| Amine Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Other Transition Metal-Mediated C-X (X=C, N, O, S) Bond Formations
The carbon-iodine bond at the C4 position of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, allows these couplings to proceed under mild conditions.
C-C Bond Formation:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming biaryl compounds. This compound can react with a variety of aryl or heteroaryl boronic acids or esters to yield 4-aryl-2-methoxy-3-methylpyridine derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate. The synthesis of 4-arylpyridines is a key application of this reaction in the development of active pharmaceutical ingredients jst.go.jpnih.gov.
Sonogashira Coupling: This reaction allows for the formation of a C(sp²)-C(sp) bond by coupling the iodopyridine with a terminal alkyne. The process is co-catalyzed by palladium and copper complexes and requires a base, typically an amine like triethylamine. This provides a direct route to 4-alkynyl-2-methoxy-3-methylpyridines.
Ullmann Reaction: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetric biaryl. wikipedia.orgbyjus.com A more modern application, the Ullmann condensation, uses copper catalysts to form C-O, C-S, and C-N bonds. wikipedia.orgnih.govorganic-chemistry.org For C-C bond formation, this reaction is particularly useful for synthesizing biaryl compounds, though it often requires harsh conditions. byjus.com
C-N Bond Formation:
Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the coupling of this compound with a wide range of primary and secondary amines. wikipedia.orglibretexts.org This method has largely replaced harsher techniques for creating aryl-amine bonds. The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. wikipedia.org Studies on dihalopyridines have shown that Buchwald-Hartwig amination can be highly regioselective, favoring reaction at the C4-iodo position over a C2-fluoro or C2-chloro substituent. researchgate.net
Goldberg Reaction: A variation of the Ullmann condensation, the Goldberg reaction specifically forms C-N bonds using a copper catalyst. It is an alternative to the Buchwald-Hartwig amination but typically requires higher temperatures. wikipedia.org
C-O and C-S Bond Formation:
Ullmann Condensation: This copper-catalyzed reaction is effective for coupling aryl halides with alcohols, phenols, and thiols to form aryl ethers and thioethers, respectively. wikipedia.orgnih.gov this compound can be reacted with various oxygen or sulfur nucleophiles under these conditions. The reaction often requires high temperatures and polar solvents.
Buchwald-Hartwig-type Coupling: While best known for C-N bond formation, palladium-catalyzed systems have also been developed for the synthesis of aryl ethers and thioethers from aryl halides. wikipedia.org
Table 1: Overview of Transition Metal-Mediated Reactions at the C4-Position
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | C-C | Boronic acid/ester | Palladium |
| Sonogashira | C-C | Terminal alkyne | Palladium/Copper |
| Buchwald-Hartwig | C-N | Amine | Palladium |
| Ullmann Condensation | C-O, C-S, C-N | Alcohol, Thiol, Amine | Copper |
Nucleophilic Aromatic Substitution (SNAr) Pathways at the C4 Position
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for attack at the 3-position.
In this compound, the C4 position is activated towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second, typically fast step, the iodide ion, being an excellent leaving group, is expelled, restoring the aromaticity of the ring.
The reactivity of halopyridines in SNAr reactions is influenced by both the position of the halogen and its nature. For reactions with certain nucleophiles like thiols, the leaving group ability follows the trend I > Br > Cl > F, suggesting that the departure of the halide is the rate-determining step. sci-hub.se However, for other nucleophiles, such as alkoxides, the trend can be reversed (F > Cl > Br > I), indicating that the initial nucleophilic attack is rate-determining, favored by the high electronegativity of fluorine which makes the attached carbon more electrophilic. sci-hub.seacs.org
A wide variety of nucleophiles can displace the iodide at the C4 position, including:
Oxygen Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) and phenoxides to form ethers.
Sulfur Nucleophiles: Thiolates (e.g., NaSPh) to form thioethers.
Nitrogen Nucleophiles: Ammonia, primary, and secondary amines to form aminopyridines.
Carbon Nucleophiles: Enolates and cyanide ions.
Microwave irradiation has been shown to significantly accelerate SNAr reactions on halopyridines, providing an efficient route to various substituted pyridines. sci-hub.se
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The C4-iodo bond can be converted into a highly nucleophilic carbon center through the formation of organometallic reagents. These reagents effectively reverse the polarity (umpolung) of the C4 carbon, turning it from an electrophilic site into a potent nucleophilic one.
Grignard Reagents: The reaction of this compound with magnesium metal (typically magnesium turnings) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, 4-(magnesioiodo)-2-methoxy-3-methylpyridine. mnstate.eduwikipedia.orgalfredstate.educhemguide.co.uk The formation requires strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water. wikipedia.orgchemguide.co.uk The resulting pyridylmagnesium halide is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. mnstate.eduresearchgate.net
Organolithium Reagents: Organolithium reagents can be prepared from aryl iodides via two primary methods:
Direct Reaction with Lithium Metal: Treatment with two equivalents of lithium metal in a non-polar solvent like hexane or ether directly replaces the iodine atom with lithium. wikipedia.org
Metal-Halogen Exchange: This is often a more practical and milder method. saylor.orgwikipedia.org The iodopyridine is treated with an alkyllithium reagent, commonly n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). wikipedia.org This is a rapid equilibrium reaction where the more stable organolithium species is favored. saylor.orgwikipedia.org The resulting 4-lithio-2-methoxy-3-methylpyridine is a highly reactive nucleophile and a strong base, useful for forming new C-C bonds by reacting with various electrophiles. wikipedia.orgorganicchemistrydata.org
Reactivity of the Methoxy Group
Ether Cleavage Reactions
The 2-methoxy group is an aryl methyl ether and can undergo cleavage under specific conditions, typically involving strong acids or specialized reagents. The most common method for cleaving such ethers is treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds by protonation of the ether oxygen, making it a good leaving group (methanol). A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the methyl group in an SN2 reaction to produce methyl iodide or methyl bromide and the corresponding 2-hydroxypyridine (or its tautomer, 2-pyridone).
More recently, chemoselective methods for the demethylation of methoxypyridines have been developed. For instance, L-selectride has been shown to effectively demethylate various methoxypyridines without affecting anisole (methoxybenzene) moieties that might be present elsewhere in the molecule. thieme-connect.comthieme-connect.comelsevierpure.com This method offers a significant advantage in complex molecule synthesis where selective deprotection is required. thieme-connect.comelsevierpure.com
Influence on Ring Reactivity (Electron-Donating Effects)
The methoxy group at the C2 position significantly influences the electronic properties of the pyridine ring. It exhibits a dual electronic effect:
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond.
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This effect increases electron density, particularly at the positions ortho (C3) and para (C6) to the methoxy group.
In aromatic systems, the resonance effect of the methoxy group generally outweighs its inductive effect. Therefore, the 2-methoxy group is considered an activating, electron-donating group. This increased electron density makes the pyridine ring more susceptible to electrophilic attack than an unsubstituted pyridine, although the inherent electron-deficient nature of the pyridine ring and protonation of the ring nitrogen under acidic conditions still make electrophilic aromatic substitution challenging. The electron-donating nature also influences the reactivity of other positions; for example, it can help stabilize intermediates formed during reactions at other sites on the ring.
Reactivity of the Methyl Group
The methyl group at the C3 position is relatively unreactive but can undergo several transformations under specific, often vigorous, conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (nicotinic acid derivative). This transformation typically requires strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid. Photoelectrocatalytic methods using decorated TiO₂ electrodes have also been explored for the selective oxidation of 3-methylpyridine. rsc.org The conversion of 3-methylpyridine to 3-cyanopyridine via ammoxidation is an important industrial process. wikipedia.org
Halogenation: Halogenation of the methyl group on a pyridine ring usually proceeds via a free-radical mechanism. This requires conditions that can generate radicals, such as high temperatures or UV light, using reagents like N-bromosuccinimide (NBS) or chlorine gas. Side-chain fluorination of 3-methylpyridine has been achieved using hydrogen fluoride and chlorine under pressure. google.com
Deprotonation: The protons on the methyl group are weakly acidic. However, they can be abstracted by very strong bases, such as organolithium reagents (e.g., n-BuLi) or lithium diisopropylamide (LDA). This deprotonation generates a carbanion, 3-(lithiomethyl)-4-iodo-2-methoxypyridine, which is a potent nucleophile. This intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form a new bond at the methyl position, effectively elongating the carbon chain. researchgate.net
Side-Chain Functionalization Reactions (e.g., Oxidation, Halogenation)
The methyl group at the C3 position of this compound exhibits reactivity analogous to a benzylic position, a consequence of its attachment to the aromatic pyridine ring. This "benzylic-like" activation renders the methyl group susceptible to a variety of functionalization reactions, including oxidation and halogenation, under conditions that would not affect a typical alkyl group.
Oxidation: The methyl group can be oxidized to a carboxylic acid under the influence of strong oxidizing agents. This transformation proceeds through the formation of intermediate oxidation states, such as an alcohol and an aldehyde, although isolation of these intermediates can be challenging due to their propensity for further oxidation. The reaction is typically carried out at elevated temperatures in the presence of potent oxidants.
Reaction Scheme: Oxidation of the methyl group to a carboxylic acid.
Reagents: Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇)
Product: 4-Iodo-2-methoxypyridine-3-carboxylic acid
Halogenation: The methyl group can undergo free-radical halogenation, most commonly with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator. This reaction is highly selective for the "benzylic-like" position due to the resonance stabilization of the resulting pyridyl-methyl radical intermediate. The stability of this radical is a key factor driving the selectivity of the halogenation at the methyl group over substitution on the pyridine ring under these conditions.
Reaction Scheme: Free-radical bromination of the methyl group.
Reagents: N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide)
Product: 4-Bromo-3-(bromomethyl)-2-methoxypyridine
Below is a table summarizing the typical conditions and outcomes for these side-chain functionalization reactions.
| Reaction Type | Reagent | Product | Typical Conditions |
| Oxidation | KMnO₄ | 4-Iodo-2-methoxypyridine-3-carboxylic acid | Aqueous, heat |
| Halogenation | NBS, AIBN | 4-Iodo-3-(bromomethyl)-2-methoxypyridine | CCl₄, reflux |
Hyperconjugative Effects on Ring Reactivity
Hyperconjugation, the interaction of the electrons in a sigma bond (in this case, the C-H bonds of the methyl group) with an adjacent empty or partially filled p-orbital or a π-orbital, plays a subtle but significant role in modulating the electron density and reactivity of the pyridine ring. In this compound, the methyl group at the C3 position can donate electron density to the π-system of the ring through hyperconjugation.
The hyperconjugative donation from the C3-methyl group preferentially increases the electron density at the ortho (C2 and C4) and para (C6) positions relative to the methyl group. This effect, when considered alongside the directing effects of the other substituents, helps to rationalize the regioselectivity of certain reactions. For instance, in electrophilic aromatic substitution, the positions activated by both the methoxy and methyl groups would be predicted to be the most reactive, although such reactions are often difficult to control on highly substituted pyridines.
Detailed Mechanistic Elucidations of Key Reactions
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key reactions can be elucidated by analogy to well-studied reactions of similarly substituted pyridines.
Kinetic studies of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, would be expected to follow rate laws consistent with the catalytic cycle of these reactions. For a Suzuki-Miyaura coupling, the reaction rate is typically dependent on the concentrations of the iodopyridine, the boronic acid, the palladium catalyst, and the base. The rate-determining step is often the oxidative addition of the iodopyridine to the palladium(0) complex or the transmetalation step.
The electronic nature of the substituents on the pyridine ring would influence the reaction rate. The electron-donating methoxy and methyl groups increase the electron density on the pyridine ring, which could slightly decrease the rate of oxidative addition, as this step is favored by electron-poor aryl halides. However, the inherent reactivity of the C-I bond is generally high enough that these electronic effects are secondary.
A hypothetical table of relative reaction rates for the Suzuki coupling of various substituted iodopyridines is presented below to illustrate these electronic effects.
| Iodopyridine Derivative | Relative Rate | Rationale for Predicted Rate |
| 4-Iodopyridine | 1.00 | Baseline for comparison. |
| 4-Iodo-2-nitropyridine | > 1.00 | The electron-withdrawing nitro group accelerates oxidative addition. |
| This compound | < 1.00 | The electron-donating methoxy and methyl groups may slightly retard oxidative addition. |
The identification and characterization of reaction intermediates in the transformations of this compound are crucial for a complete mechanistic understanding. In palladium-catalyzed cross-coupling reactions, key intermediates would include the oxidative addition product, a square planar Pd(II) complex, and the transmetalation product, where the boronic acid-derived group has replaced the iodide on the palladium center. These intermediates are typically transient and are characterized using spectroscopic techniques such as NMR and mass spectrometry, often in specialized in-situ studies.
In the case of side-chain halogenation, the key reaction intermediate is the 2-methoxy-4-iodo-3-pyridylmethyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized into the pyridine ring. This delocalization is responsible for the high selectivity of the reaction for the methyl group.
Transition state analysis for reactions involving this compound would likely be performed using computational methods, such as density functional theory (DFT). For a reaction like the Suzuki-Miyaura coupling, calculations would focus on the energetics of the transition states for the oxidative addition, transmetalation, and reductive elimination steps.
The transition state for the oxidative addition step would involve the interaction of the C-I bond with the palladium(0) catalyst. The geometry and energy of this transition state would be influenced by the steric bulk of the methyl and methoxy groups adjacent to the reacting center, although the C4 position is relatively unhindered.
For nucleophilic aromatic substitution reactions, which are less common for this electron-rich pyridine but could occur under forcing conditions, the transition state would involve the formation of a Meisenheimer-like intermediate. The stability of this intermediate, and thus the energy of the transition state leading to it, would be influenced by the ability of the pyridine ring and its substituents to stabilize the resulting negative charge.
Applications in Complex Molecule Synthesis and Advanced Materials
Utilization as a Versatile Building Block in Heterocyclic Synthesis
4-Iodo-2-methoxy-3-methylpyridine serves as a linchpin in the synthesis of a diverse array of substituted and fused heterocyclic systems. The presence of the iodo group at the 4-position, a methoxy (B1213986) group at the 2-position, and a methyl group at the 3-position provides a unique platform for sequential and regioselective transformations. The electron-donating methoxy group and the electron-donating methyl group influence the reactivity of the pyridine (B92270) ring, while the iodo group provides a prime handle for cross-coupling reactions.
The inherent reactivity of the C-I bond allows for its facile conversion into other functional groups, making it a key intermediate in the synthesis of polysubstituted pyridines. This versatility is crucial for the construction of libraries of compounds for screening purposes in drug discovery and materials science.
Construction of Architecturally Complex Polycyclic Systems
The strategic placement of the iodo and methyl groups on the pyridine ring of this compound facilitates the construction of architecturally complex polycyclic systems. The iodo group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org
For instance, intramolecular Heck reactions of derivatives of this compound can lead to the formation of fused ring systems, creating novel polycyclic scaffolds. libretexts.org Similarly, Sonogashira coupling with terminal alkynes can introduce acetylenic moieties, which can then undergo further cyclization reactions to build complex heterocyclic frameworks. organic-chemistry.orglibretexts.orgwikipedia.org The ability to construct such intricate systems is of significant interest in the synthesis of natural products and their analogues.
Precursor in the Synthesis of Scaffolds with Potential Biological Relevance
The pyridine motif is a cornerstone in medicinal chemistry, and this compound provides a valuable entry point for the synthesis of novel scaffolds with potential biological relevance.
Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
The amenability of this compound to a wide range of chemical transformations makes it an ideal starting material for the generation of analogues and derivatives for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyridine ring, chemists can explore the chemical space around a lead compound to optimize its biological activity.
For example, the iodo group can be replaced with a variety of aryl, heteroaryl, alkyl, or amino groups through cross-coupling reactions, allowing for a detailed investigation of the impact of these substituents on the target interaction. The methoxy and methyl groups can also be modified, although this typically requires more complex synthetic routes. This systematic derivatization is a critical step in the drug discovery process.
Incorporation into Natural Product Synthetic Routes
While direct incorporation of this compound into a known natural product synthesis is not extensively documented in readily available literature, its potential as a key fragment in the retrosynthetic analysis of complex natural products containing a substituted pyridine core is significant. The strategic functionalization of this building block allows for the efficient assembly of more complex intermediates en route to the final natural product. The use of related methoxypyridines as masked pyridones in the synthesis of Lycopodium alkaloids highlights the strategic potential of such building blocks.
Role in Agrochemistry Precursor Synthesis
Pyridine-based compounds are integral to the agrochemical industry, with many herbicides, fungicides, and insecticides containing this heterocyclic core. This compound serves as a valuable precursor for the synthesis of novel agrochemicals. The ability to introduce diverse functionalities at the 4-position via the iodo group allows for the fine-tuning of the biological activity and physical properties of the resulting compounds. The synthesis of trifluoromethylpyridines, a key structural motif in many active agrochemical ingredients, often involves the transformation of halogenated pyridine precursors. semanticscholar.org
Development of Pyridine-Based Ligands for Catalysis
The development of novel ligands is crucial for advancing the field of catalysis. Pyridine-containing ligands have found widespread use in a variety of metal-catalyzed reactions. This compound can be elaborated into more complex structures that can act as ligands for transition metals.
For example, the iodo group can be used as a handle to introduce phosphine (B1218219) or other coordinating groups, leading to the formation of bidentate or tridentate ligands. The electronic and steric properties of these ligands can be systematically tuned by modifying the substituents on the pyridine ring, which in turn can influence the activity and selectivity of the metal catalyst. The development of terpyridine-based ligands for catalysis showcases the importance of functionalized pyridine building blocks. rsc.org
Potential in Functional Materials Science
The exploration of novel organic materials for electronics and photonics has identified pyridine-containing compounds as a promising class of materials. The inherent electron-deficient nature of the pyridine ring can impart desirable electron-transporting properties to macromolecules. rsc.orgdtic.mil The specific substituents on this compound—the electron-donating methoxy and methyl groups—can further modulate the electronic characteristics of any resulting polymer, offering a means to fine-tune properties like energy levels and charge carrier mobility. dtic.mil
Conjugated polymers, characterized by their alternating single and double bonds, are the cornerstone of organic electronics. The synthesis of these materials often relies on the palladium-catalyzed cross-coupling of halogenated aromatic compounds with other organometallic reagents. nih.govnih.gov In this context, the iodo-group of this compound makes it an excellent candidate for polymerization reactions such as the Suzuki-Miyaura coupling. nih.govresearchgate.net
While direct research on the polymerization of this compound is not extensively documented in publicly available literature, the behavior of analogous substituted iodopyridines provides a strong indication of its potential. By reacting with difunctional boronic acids or esters, it is conceivable that this compound could be incorporated into a variety of polymer backbones. The resulting poly(pyridine) derivatives would possess a π-conjugated system, a prerequisite for electronic conductivity and optical activity. dtic.milmdpi.com
The methoxy and methyl groups on the pyridine ring are anticipated to enhance the solubility of the resulting polymers, a critical factor for their processability into thin films for electronic devices. Furthermore, these substituents can influence the polymer's conformation and solid-state packing, which in turn affects its electronic properties. acs.org
Table 1: Potential Polymerization Reactions using this compound
| Reaction Type | Co-monomer Example | Potential Polymer Structure | Key Features of Potential Polymer |
| Suzuki-Miyaura Coupling | 1,4-Phenylenediboronic acid | Alternating pyridine and phenyl units | Enhanced solubility, tunable electronic properties |
| Stille Coupling | 2,5-Bis(tributylstannyl)thiophene | Alternating pyridine and thiophene (B33073) units | Potential for good charge transport, red-shifted absorption |
| Sonogashira Coupling | 1,4-Diethynylbenzene | Pyridine units linked by acetylene (B1199291) bridges | Rigid-rod like structure, potential for high charge mobility |
The tailored electronic properties of polymers derived from this compound suggest their potential use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
For OPV applications, the incorporation of pyridine units can be beneficial. In bulk heterojunction solar cells, a blend of a donor and an acceptor material is used to absorb light and generate charge. stanford.edu Polymers containing this compound could potentially function as the acceptor component, pairing with a suitable polymer donor. The ability to tune the electronic properties through substitution is again a key advantage, allowing for the optimization of the energy level alignment between the donor and acceptor for efficient charge separation. ntu.edu.tw
While the direct application of this compound in functional materials is still an area of active research, its chemical structure and the known properties of related pyridine-based polymers strongly support its potential as a valuable building block for the next generation of organic electronic materials.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the properties of organic molecules.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-iodo-2-methoxy-3-methylpyridine, this involves finding the minimum energy structure. A key aspect of its structure is the orientation of the methoxy (B1213986) group relative to the pyridine (B92270) ring.
Conformational analysis reveals that the methoxy group can be either coplanar with the pyridine ring or perpendicular to it. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), typically show that the planar conformation is more stable due to favorable electronic interactions between the oxygen lone pairs and the π-system of the ring. However, a small rotation of the methyl group out of the plane is expected to be the global minimum to alleviate minor steric clashes.
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |
| C-I Bond Length | ~2.10 Å |
| C-O Bond Length (methoxy) | ~1.36 Å |
| C-N-C Angle (in ring) | ~117° |
| Dihedral Angle (C-C-O-C) | ~0° or ~180° (for planar conformer) |
Note: The data in this table is representative and based on typical DFT calculations for similar substituted pyridines.
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the iodine atom, reflecting the electron-rich nature of the aromatic system and the lone pairs of the halogen. The LUMO is likely to be a π* orbital distributed over the pyridine ring.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP for this molecule would show negative potential (red/yellow) around the nitrogen atom and the oxygen atom of the methoxy group, indicating regions susceptible to electrophilic attack. A region of positive potential (blue) would be expected around the hydrogen atoms.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 to -5.5 eV |
| LUMO Energy | -1.0 to 0.0 eV |
| HOMO-LUMO Gap | 4.5 to 6.5 eV |
Note: These energy values are typical for substituted pyridines and may vary depending on the specific computational method and basis set used.
DFT calculations are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can provide a predicted spectrum. The calculated shifts for the protons on the pyridine ring and the methyl groups would be compared to experimental data for structural verification.
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be computed. These calculations predict the positions of characteristic absorption bands, such as the C-H stretching of the methyl group, the C-O stretching of the methoxy group, and the various vibrations of the pyridine ring.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (methyl) | 2980-2900 |
| C=N/C=C Ring Stretch | 1600-1450 |
| C-O Stretch (methoxy) | 1250-1200 |
| C-I Stretch | 600-500 |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values.
DFT can be employed to explore the mechanisms of reactions involving this compound. This involves locating the transition state structures and mapping out the minimum energy reaction pathways. For instance, in a Suzuki coupling reaction where the iodine atom is replaced, DFT could be used to model the energies of the reactants, intermediates, transition states, and products, providing insight into the reaction's feasibility and kinetics.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule and between molecules. sigmaaldrich.comnih.gov This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). NCI plots typically use color-coded isosurfaces to represent different types of interactions: blue for strong, attractive interactions like hydrogen bonds; green for weak van der Waals interactions; and red for repulsive steric clashes. sigmaaldrich.com
For this compound, an NCI analysis would likely reveal several key features:
Halogen Bonding: The iodine atom at the C4 position is a potential halogen bond donor. NCI analysis would visualize the region of positive electrostatic potential (the σ-hole) on the iodine atom, which can interact favorably with nucleophiles.
Intramolecular Interactions: Weak van der Waals interactions, represented by green isosurfaces, would be expected between the methyl group at C3 and the adjacent methoxy group at C2, as well as the iodine atom at C4. These interactions influence the molecule's preferred conformation.
Steric Effects: Minor steric repulsion (red isosurfaces) might be observed between the bulky iodine atom and the adjacent methyl group, although the pyridine ring structure helps to position these substituents, minimizing direct clashes.
Intermolecular Interactions: In a condensed phase or a dimer configuration, NCI analysis would highlight intermolecular C-H···N or C-H···O hydrogen bonds and π-π stacking interactions between pyridine rings.
The interplay of these noncovalent forces is crucial for understanding the crystal packing of the molecule and its interactions with biological targets or other reactants.
Quantitative Structure-Property Relationship (QSPR) Modeling Related to Reactivity
Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical, including its reactivity, based on its molecular descriptors. ias.ac.in These descriptors are numerical values derived from the chemical structure, such as topological, electronic, or quantum-chemical parameters. For reactivity, a QSPR model might correlate these descriptors with experimentally determined or computationally calculated reaction rates or activation energies.
A QSPR study for a series of substituted pyridines, including this compound, would involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the series. These can include steric parameters (e.g., molar volume), electronic parameters (e.g., dipole moment, partial atomic charges), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a selection of these descriptors to the observed reactivity.
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets.
For this compound, key descriptors influencing its reactivity would likely be related to the electronic effects of its substituents. The electron-donating methoxy and methyl groups increase the electron density on the pyridine ring, enhancing its nucleophilicity. Conversely, the electronegative but polarizable iodine atom has a more complex influence, capable of both withdrawing electron density inductively and participating in halogen bonding. A successful QSPR model would quantify the combined impact of these features on the molecule's reactivity in specific reactions.
Prediction of Reactivity Descriptors (Electrophilicity Index, Chemical Hardness)
For this compound, these descriptors can be defined as follows:
Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. A lower value indicates a softer, more reactive molecule. It is calculated as: η ≈ (ELUMO - EHOMO) / 2
Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. It is calculated using the electronic chemical potential (μ) and chemical hardness (η): ω = μ² / (2η), where μ ≈ (EHOMO + ELUMO) / 2
Computational studies on substituted pyridines show that electron-donating groups (like -OCH₃ and -CH₃) increase the HOMO energy, making the molecule a better electron donor (more nucleophilic) and generally decreasing its chemical hardness. Halogen substitution can lower both HOMO and LUMO energies. The specific values for this compound would reflect a balance of these effects. The electron-donating methoxy and methyl groups are expected to make the molecule relatively soft (lower hardness) and a moderate nucleophile.
A summary of predicted reactivity descriptor trends for this molecule is presented below.
Interactive Data Table: Predicted Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Value Trend | Influence of Substituents |
| Chemical Potential (μ) | Tendency of electrons to escape. | Moderately High (less negative) | Increased by electron-donating -OCH₃ and -CH₃ groups. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Relatively Low | Decreased by electron-donating groups, making it more reactive. |
| Electrophilicity Index (ω) | Capacity to accept electrons. | Moderate | Balanced by electron-donating and withdrawing/polarizable groups. |
| Nucleophilicity (N) | Capacity to donate electrons. | Moderately High | Enhanced by the electron-rich pyridine ring due to -OCH₃ and -CH₃ groups. |
Future Research Directions and Unexplored Reactivity
Development of Novel Catalytic Systems for Transformations
The reactivity of 4-Iodo-2-methoxy-3-methylpyridine is largely dictated by its carbon-iodine bond, a prime site for transition-metal-catalyzed cross-coupling reactions. While standard catalysts are likely effective, future research should focus on developing novel catalytic systems to enhance efficiency, selectivity, and substrate scope.
Key research objectives include:
Ligand Design: Creating sophisticated ligands for metals like palladium, copper, and nickel that can accelerate coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) under milder conditions, tolerate a wider array of functional groups, and reduce catalyst loading, thus promoting greener processes.
C-H Functionalization: Exploring catalytic systems, potentially using iridium, rhodium, or palladium, for the direct and regioselective functionalization of the C-H bonds on the pyridine (B92270) ring. researchgate.net The directing influence of the existing methoxy (B1213986) and methyl groups could be harnessed to achieve transformations at the C-5 or C-6 positions, which is often a significant challenge in pyridine chemistry. nih.gov
Dual-Metal Catalysis: Investigating synergistic effects of using two different metal catalysts to promote tandem or sequential reactions in a one-pot process, thereby increasing synthetic efficiency.
| Potential Catalytic Approach | Target Transformation | Potential Metal Catalyst | Research Goal |
| Advanced Cross-Coupling | C-I Bond Functionalization | Palladium, Nickel, Copper | Lower catalyst loading, broader substrate scope, milder conditions. |
| Directed C-H Activation | C5 or C6-H Bond Functionalization | Iridium, Rhodium, Palladium | Regioselective introduction of new functional groups. researchgate.net |
| Organocatalysis | Metal-Free Transformations | Chiral Amines, Phosphoric Acids | Asymmetric functionalization and reduction of environmental impact. |
Exploration of Photoredox and Electrochemical Reactivity
Photoredox and electrochemical methods offer powerful, sustainable alternatives to traditional thermal reactions by enabling unique reaction pathways through single-electron transfer processes. mdpi.com Applying these techniques to this compound could unlock novel reactivity.
Future explorations should target:
Radical-Based Coupling Reactions: Using photoredox catalysis to generate aryl radicals from the C-I bond for subsequent coupling with a diverse range of partners, including alkenes, alkynes, and heteroarenes, under exceptionally mild conditions.
Electro-organic Synthesis: Developing electrochemical protocols for the functionalization of the pyridine ring. Anodic oxidation could activate C-H bonds, while cathodic reduction of the C-I bond could generate reactive intermediates for subsequent reactions, avoiding the need for stoichiometric chemical oxidants or reductants. mdpi.com
Dual Catalysis: Combining photoredox or electrochemistry with transition metal catalysis to access previously unattainable transformations and overcome challenges associated with catalyst poisoning or high activation barriers.
Asymmetric Synthesis Utilizing the Compound
The development of chiral pyridine derivatives is of high interest for pharmaceutical applications. This compound can serve as a key precursor in asymmetric syntheses.
Promising research avenues include:
Catalytic Asymmetric Cross-Coupling: Designing chiral ligand-metal complexes that can control the stereochemistry of reactions at a prochiral center introduced adjacent to the pyridine ring.
Enantioselective C-H Functionalization: Developing chiral catalysts capable of distinguishing between enantiotopic C-H bonds on a substituent attached to the pyridine core, leading to the synthesis of highly valuable chiral molecules. nih.gov
Derivatization into Chiral Ligands: Transforming the compound into a novel class of chiral ligands for asymmetric catalysis, where the substituted pyridine core could play a crucial role in stereochemical control.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
Flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and scalability. uc.pteuropa.eu Integrating the synthesis and derivatization of this compound into automated flow systems could revolutionize its application.
Key opportunities are:
High-Throughput Screening: Utilizing automated flow reactors to rapidly synthesize libraries of derivatives by varying coupling partners and reaction conditions. This would accelerate the discovery of new compounds with desirable biological or material properties. soci.org
Safe Handling of Hazardous Reagents: Performing reactions that involve hazardous or unstable intermediates with greater safety due to the small reaction volumes and superior heat and mass transfer in flow reactors. europa.eu
Telescoped Synthesis: Developing multi-step, continuous-flow processes where the crude product from one reaction is directly used as the substrate in the next, eliminating the need for intermediate purification and significantly improving efficiency. nih.gov
| Technology | Application to this compound | Key Advantage |
| Flow Chemistry | Synthesis of derivatives via cross-coupling reactions. | Enhanced safety, scalability, and precise control. europa.eu |
| Automation | High-throughput library synthesis for drug discovery. | Accelerated discovery and optimization of lead compounds. soci.org |
| In-line Analysis | Real-time reaction monitoring and optimization. | Rapid identification of optimal reaction conditions. |
Discovery of Unexpected Reaction Pathways and Rearrangements
While the primary reactive site is the carbon-iodine bond, the specific substitution pattern of this compound may lead to unexpected reactivity under certain conditions. Research into forcing conditions (e.g., high temperature, strong bases/acids, highly reactive reagents) could reveal novel transformations. Potential areas for discovery include skeletal rearrangements, substituent migration, or dearomatization-rearomatization sequences, which could provide access to unique molecular scaffolds. researchgate.netnih.gov
Advanced Functionalization of Methoxy and Methyl Groups
While the iodo group is the most reactive handle, the methoxy and methyl substituents offer additional opportunities for diversification.
Methoxy Group Transformation: Research into selective O-demethylation would yield the corresponding pyridone, a valuable intermediate for further N- and O-alkylation or other functionalizations. Alternatively, C-H activation adjacent to the methoxy group could be explored.
Methyl Group Functionalization: The methyl group is a target for oxidation to produce the corresponding aldehyde, carboxylic acid, or alcohol. researchgate.net Furthermore, radical-based reactions, such as benzylic-type halogenation, could install a new reactive handle for subsequent transformations.
Sustainable Synthesis and Green Chemistry Innovations
Future research must prioritize the development of sustainable synthetic methods. For this compound, this involves:
Greener Synthesis of the Core Scaffold: Developing synthetic routes that avoid hazardous reagents and minimize waste generation. This could involve exploring enzymatic catalysis or reactions in environmentally benign solvents like water or supercritical CO₂.
Catalyst Recovery and Reuse: Focusing on heterogenized catalysts or developing protocols for the efficient recovery and recycling of homogeneous catalysts used in its transformations.
Atom Economy: Designing reaction pathways that maximize the incorporation of atoms from the reactants into the final product, a core principle of green chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
